molecular formula C5H6BrF3O2 B1527143 2-Bromo-5,5,5-trifluoropentanoic acid CAS No. 1346521-32-1

2-Bromo-5,5,5-trifluoropentanoic acid

Cat. No.: B1527143
CAS No.: 1346521-32-1
M. Wt: 235 g/mol
InChI Key: FOMPMQCWNXZEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5,5,5-trifluoropentanoic acid is a halogenated carboxylic acid with the molecular formula C5H5BrF4O2. This compound features a bromine atom and three fluorine atoms attached to the pentanoic acid backbone, making it a unique and versatile chemical in various scientific and industrial applications.

Scientific Research Applications

2-Bromo-5,5,5-trifluoropentanoic acid is utilized in various scientific research fields, including:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of enzyme inhibition and protein interactions.

  • Medicine: As a potential intermediate in the development of pharmaceuticals.

  • Industry: In the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a related compound, 5,5,5-Trifluoropentanoic acid, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective clothing and eye protection .

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-5,5,5-trifluoropentanoic acid may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5,5,5-trifluoropentanoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The bromine atom can be reduced to form 2-hydroxy-5,5,5-trifluoropentanoic acid.

  • Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Various nucleophiles (e.g., ammonia, methanol) in the presence of a base.

Major Products Formed:

  • Oxidation: Carbon dioxide (CO2) and water (H2O).

  • Reduction: 2-Hydroxy-5,5,5-trifluoropentanoic acid.

  • Substitution: Amides, esters, or ethers depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2-Bromo-5,5,5-trifluoropentanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system under investigation.

Comparison with Similar Compounds

  • 5-Bromo-4,4,5,5-tetrafluoropentanoic acid

  • (S)-2-Amino-5,5,5-trifluoropentanoic acid

Uniqueness: 2-Bromo-5,5,5-trifluoropentanoic acid is unique due to its specific halogenation pattern, which provides distinct chemical properties compared to similar compounds. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-bromo-5,5,5-trifluoropentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF3O2/c6-3(4(10)11)1-2-5(7,8)9/h3H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMPMQCWNXZEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5,5,5-trifluoropentanoic acid
Reactant of Route 2
2-Bromo-5,5,5-trifluoropentanoic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-5,5,5-trifluoropentanoic acid
Reactant of Route 4
2-Bromo-5,5,5-trifluoropentanoic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-5,5,5-trifluoropentanoic acid
Reactant of Route 6
2-Bromo-5,5,5-trifluoropentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.